molecular formula C7H3F4NO2 B1412218 6-Fluoro-2-(trifluoromethyl)nicotinic acid CAS No. 1227599-87-2

6-Fluoro-2-(trifluoromethyl)nicotinic acid

Cat. No. B1412218
M. Wt: 209.1 g/mol
InChI Key: BTWCHPAPDZBJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Fluoro-2-(trifluoromethyl)nicotinic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white powder with a molecular formula of C7H3F4NO2 .


Synthesis Analysis

Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-(trifluoromethyl)nicotinic acid” is represented by the molecular formula C7H3F4NO2 . The average mass is 209.098 Da and the monoisotopic mass is 209.009995 Da .


Chemical Reactions Analysis

The chemical reactions involving “6-Fluoro-2-(trifluoromethyl)nicotinic acid” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“6-Fluoro-2-(trifluoromethyl)nicotinic acid” is a white powder with a melting point of 193-197 °C. It has a boiling point of 259.3℃ at 760 mmHg. Its density is 1.484 g/cm3. Its flash point, refractive index and vapor pressure are 110.6℃, 1.475 and 0.007mmHg at 25°C, respectively .

Scientific Research Applications

1. Intermediate for Anti-Bacterial Analogues

6-Fluoro-2-(trifluoromethyl)nicotinic acid has been identified as a key intermediate in the preparation of novel potential anti-bacterial 1,8-naphthyridine-3-carboxylic acid analogues. This synthesis process involves the construction of the pyridine nucleus starting from ethyl 2-fluoroacetate and ethyl 2-trifluoroacetate (Suez, Remuzon, Bouzard, & Jacquet, 1993).

2. Biodistribution in Mice

Research involving halogenated nicotinic acid derivatives, including 6-fluoro-nicotinic acid diethylamide, has been conducted to understand their biodistribution in mice. This research is significant in analyzing how different halogenated compounds behave in biological systems (Knust, Machulla, & Kafka, 1985).

3. Fluorophilicity in Drug Delivery

The fluorophilicity of various hydrocarbon and fluorocarbon-functionalized nicotinic acid esters has been measured to aid in the design of prodrugs for fluorocarbon-based drug delivery systems. This study provides insights into how these compounds interact with different phases in a biphasic solvent system (Ojogun, Knutson, Vyas, & Lehmler, 2010).

4. Synthesis of Radioligands for Nicotinic Receptors

6-Fluoro-2-(trifluoromethyl)nicotinic acid has been used in the synthesis of radioligands, like 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, which are valuable for studying nicotinic acetylcholine receptors. This is crucial for understanding receptor behavior in various neuropathologies and for in vivo imaging (Koren et al., 2000).

5. Synthesis of Nicotinic Acetylcholine Receptor Agonists

This compound has also been used in synthesizing fluoropyridine analogues of nicotinic agonists. These compounds retain high binding affinity at specific nicotinic receptors, which is significant for understanding receptor interactions and potential therapeutic applications (Sutherland, Gallagher, Sharples, & Wonnacott, 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including “6-Fluoro-2-(trifluoromethyl)nicotinic acid”, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWCHPAPDZBJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(trifluoromethyl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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